
2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid
Übersicht
Beschreibung
2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol. This compound is characterized by the presence of a morpholine ring, a ketone group, and a butyric acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid exhibits significant antitumor properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by intercalating with DNA, disrupting replication and transcription processes.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated a dose-dependent cytotoxic effect on various cancer cell lines. The following table summarizes the cytotoxicity data obtained from these studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
K-562 | 1.58 | Induces apoptosis via ROS generation |
HL-60 | 7.13 | Disrupts DNA stability and function |
These findings suggest that the compound could serve as a lead for developing novel anticancer therapies.
Antimicrobial Potential
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The morpholine ring may enhance solubility and bioavailability, making it suitable for further exploration in antimicrobial applications.
Similar Compounds Comparison
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Hydroxy-2-quinolones | Quinoline core | Antimicrobial and anticancer effects |
Morpholine Derivatives | Morpholine ring | Various biological activities |
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways The morpholine ring and ketone group play crucial roles in its reactivity and binding affinity
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-4-morpholin-4-yl-4-oxopentanoic acid
- 2,2-Dimethyl-4-piperidin-4-yl-4-oxobutyric acid
- 2,2-Dimethyl-4-morpholin-4-yl-4-oxovaleric acid
Comparison: Compared to similar compounds, 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid is unique due to its specific structural features, such as the presence of a morpholine ring and a butyric acid moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.
Biologische Aktivität
2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid (CAS No. 1530841-32-7) is a chemical compound notable for its unique structural features, which include a morpholine ring and a butyric acid moiety. Its molecular formula is , with a molecular weight of 215.25 g/mol. This compound has garnered attention in various fields of research, particularly in biological and medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. This process may include catalysts to enhance yield and purity. The following table summarizes the key aspects of the synthesis:
Parameter | Details |
---|---|
Starting Materials | Morpholine, Ketone precursor |
Catalysts | Varies based on specific reaction |
Reaction Conditions | Controlled temperature and solvent |
Yield | Optimized through careful monitoring |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The morpholine ring and ketone group enhance its binding affinity to various biomolecules, potentially influencing several biological pathways.
Research Findings
Recent studies have explored the compound's cytotoxicity and antioxidant properties. For instance, a study highlighted its effects on human cancer cell lines, demonstrating promising cytotoxic activity:
Cell Line | IC50 Value (µg/mL) | Comparison |
---|---|---|
MCF-7 (Breast) | 6.40 ± 0.26 | Higher than Doxorubicin (9.18 ± 1.12) |
A-549 (Lung) | 22.09 | Moderate activity compared to MCF-7 |
This data indicates that the compound exhibits significant cytotoxic effects, particularly against breast cancer cells.
Case Studies
- Antioxidant Activity : In vitro assays indicated that the compound possesses significant antioxidant properties, effectively scavenging free radicals.
- Cytotoxicity Studies : A series of synthesized derivatives were tested for their anticancer potential, showing that modifications to the structure can enhance biological activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,2-Dimethyl-4-piperidin-4-yl-4-oxobutyric acid | Piperidine ring instead of morpholine | Moderate cytotoxicity |
2,2-Dimethyl-4-morpholin-4-yl-4-oxopentanoic acid | Longer carbon chain | Enhanced solubility |
This comparison illustrates the unique attributes of this compound that may contribute to its distinct biological activities.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-morpholin-4-yl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,9(13)14)7-8(12)11-3-5-15-6-4-11/h3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWKSYPUBUCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.